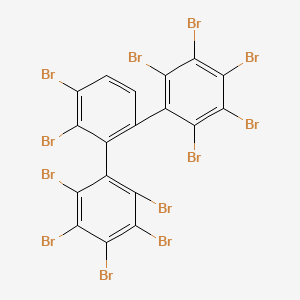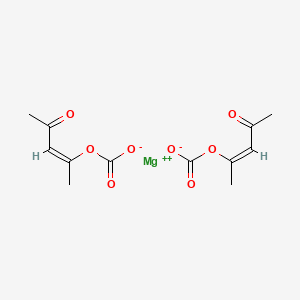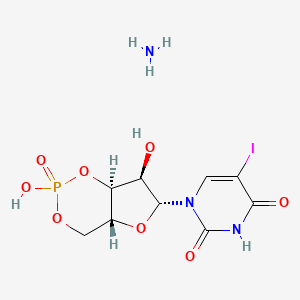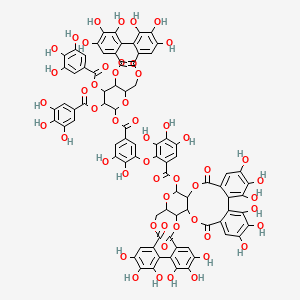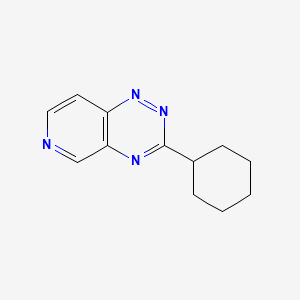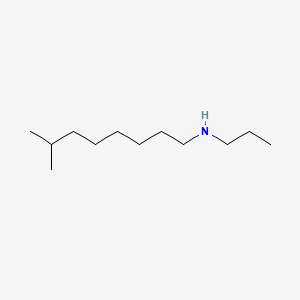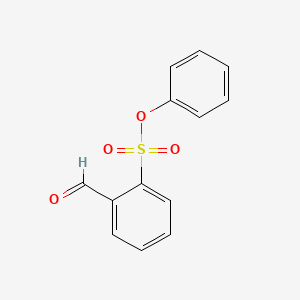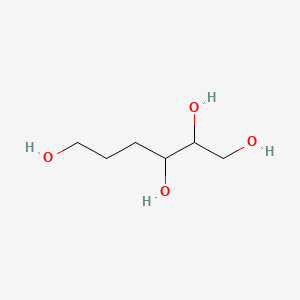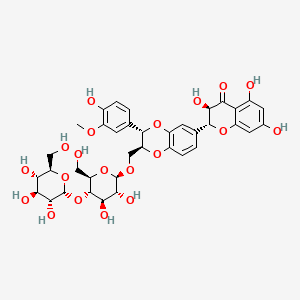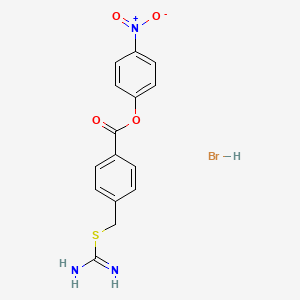
(4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide is a complex organic compound with a molecular formula of C15H14BrN3O4S. This compound is notable for its unique structure, which includes a nitrophenyl group and a carbamimidoylsulfanylmethyl group attached to a benzoate moiety. The hydrobromide salt form enhances its solubility and stability, making it useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide typically involves multiple steps. One common method starts with the nitration of phenol to produce 4-nitrophenol. This is followed by the introduction of the carbamimidoylsulfanylmethyl group through a series of reactions involving thiourea and formaldehyde. The final step involves esterification with benzoic acid and conversion to the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反应分析
Types of Reactions
(4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like sodium methoxide or potassium hydroxide can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products Formed
Reduction: 4-Aminophenyl 4-(carbamimidoylsulfanylmethyl)benzoate
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(Carbamimidoylsulfanylmethyl)benzoic acid and 4-nitrophenol.
科学研究应用
(4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of (4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamimidoylsulfanylmethyl group can form covalent bonds with proteins, affecting their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
4-Nitrophenol: A simpler compound with similar nitrophenyl functionality.
4-Aminophenol: The reduced form of 4-nitrophenol, used in various chemical applications.
Benzoic Acid Derivatives: Compounds with similar benzoate moieties but different substituents.
Uniqueness
(4-Nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in research and industrial applications.
属性
CAS 编号 |
38597-31-8 |
|---|---|
分子式 |
C15H14BrN3O4S |
分子量 |
412.3 g/mol |
IUPAC 名称 |
(4-nitrophenyl) 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide |
InChI |
InChI=1S/C15H13N3O4S.BrH/c16-15(17)23-9-10-1-3-11(4-2-10)14(19)22-13-7-5-12(6-8-13)18(20)21;/h1-8H,9H2,(H3,16,17);1H |
InChI 键 |
KBIGHXMSEKHWJJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CSC(=N)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-].Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


